2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom and an imidazo[1,2-a]pyrimidine moiety
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their potential in the development of covalent inhibitors . These inhibitors form a covalent bond with their target, which can lead to more potent and selective inhibition .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of anticancer agents . These agents can affect various biochemical pathways involved in cancer progression .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidines, the class of compounds to which it belongs, are important due to their ability to bind with various living systems
Cellular Effects
It is known that imidazo[1,2-a]pyrimidines can exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazo[1,2-a]pyrimidines can be utilized as the core backbone for the development of covalent inhibitors . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide typically involves multistep reactions starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-a]pyrimidine moiety: This can be achieved through condensation reactions involving appropriate aldehydes and amines, followed by cyclization.
Introduction of the fluorine atom: This step often involves nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with benzamide: The final step involves coupling the imidazo[1,2-a]pyrimidine derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at low temperatures.
Substitution: Selectfluor in acetonitrile for fluorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Benzamide derivatives: Compounds with different substituents on the benzamide core, such as halogens or alkyl groups.
Uniqueness
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is unique due to the presence of both a fluorine atom and an imidazo[1,2-a]pyrimidine moiety. This combination imparts specific chemical and biological properties, such as increased binding affinity to certain proteins and enhanced stability under physiological conditions.
Properties
IUPAC Name |
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O/c20-16-5-2-1-4-15(16)18(25)22-14-8-6-13(7-9-14)17-12-24-11-3-10-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSDOIOSLOYVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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